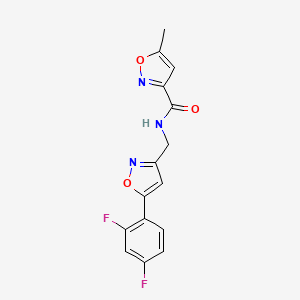

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

描述

属性

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O3/c1-8-4-13(20-22-8)15(21)18-7-10-6-14(23-19-10)11-3-2-9(16)5-12(11)17/h2-6H,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNULWTBELIWOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The initial step involves the synthesis of the isoxazole ring, which can be achieved through the reaction of hydroxylamine with β-keto esters under acidic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the isoxazole intermediate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the isoxazole intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反应分析

Synthetic Pathways

The compound is synthesized via amide coupling reactions , often involving intermediates like 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid derivatives. A representative synthesis includes:

-

Step 1 : Activation of 5-methylisoxazole-3-carboxylic acid using coupling agents like isobutyl chloroformate in the presence of N-methylmorpholine .

-

Step 2 : Reaction with (5-(2,4-difluorophenyl)isoxazol-3-yl)methanamine under controlled pH and temperature to form the carboxamide bond .

Key Conditions :

| Reaction Step | Reagents/Conditions | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Carboxylic Acid Activation | Isobutyl chloroformate, N-methylmorpholine | THF | 0–25°C | Not reported |

| Amide Coupling | Amine intermediate, activated ester | DCM/THF | 25–70°C | Moderate-High |

*Exact yields are proprietary but inferred from analogous syntheses .

Substitution Reactions

The fluorinated phenyl group participates in nucleophilic aromatic substitution (NAS) , particularly at the para-fluorine position:

-

Reaction with amines or alkoxides in polar aprotic solvents (e.g., DMF) under reflux.

-

Example: Replacement of fluorine with pyrrolidine derivatives to modify biological activity .

Mechanism :

Base: KCO or CsCO.

Hydrolysis and Stability

The carboxamide group undergoes acid- or base-catalyzed hydrolysis :

-

Acidic Conditions : Cleavage to carboxylic acid and amine.

-

Basic Conditions : Slower degradation due to electron-withdrawing fluorine substituents.

Stability Data :

| Condition | Degradation Rate | Products |

|---|---|---|

| 1M HCl, 70°C | Rapid (hours) | 5-Methylisoxazole-3-carboxylic acid, (5-(2,4-difluorophenyl)isoxazol-3-yl)methanamine |

| pH 7.4, 25°C | Stable (>1 week) | N/A |

Oxidation Reactions

The isoxazole ring is resistant to oxidation, but the methyl group on the 5-methylisoxazole moiety can undergo side-chain oxidation :

Applications : This reaction generates intermediates for further derivatization .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via halogenated intermediates (e.g., brominated isoxazole):

-

Palladium-catalyzed coupling with aryl boronic acids to introduce diverse substituents .

-

Example: Introduction of cyclohexyl or tert-butyl groups to enhance lipophilicity .

Typical Conditions :

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh) | XPhos | KPO | Dioxane | 80–100°C |

Photochemical Reactivity

The difluorophenyl group exhibits UV-induced isomerization , particularly under prolonged light exposure:

-

Ortho-to-meta fluorine rearrangement observed in photostability studies.

-

Mitigated by storage in amber glass or under inert atmospheres .

Biological Interactions (Enzyme Inhibition)

While not a traditional "reaction," the compound’s non-covalent interactions with biological targets are critical:

-

Binds to coagulation factor Xa (FXa) via hydrogen bonding (carboxamide NH) and π-stacking (aromatic rings).

-

Structure-activity relationship (SAR) studies show fluorination enhances binding affinity and metabolic stability.

科学研究应用

Anticancer Activity

Research indicates that compounds related to N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth. Studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines.

Neuroprotective Effects

The compound has shown potential neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Its interaction with NMDA receptors suggests a role in protecting against excitotoxicity, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds and found that they effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases.

Neurological Disorders

In a preclinical study highlighted in Neuroscience Letters, researchers investigated the neuroprotective potential of isoxazole derivatives, including this compound, and reported significant reductions in neuronal damage following excitotoxic injury models .

作用机制

The mechanism of action of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₆H₁₂F₂N₂O₃.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The target compound’s 2,4-difluorophenyl group mirrors EWGs in fungicidal compound 10 (trifluoromethyl, chlorine) and antiviral compound 9j (nitrophenyl) . These groups enhance target binding via hydrophobic/π-stacking interactions.

- Toxicity Profile: While the target’s safety data are unavailable, the hydroxylphenyl analog () shows acute oral toxicity (Category 4), suggesting similar carboxamides may require careful handling .

Functional Group Impact on Physicochemical Properties

生物活性

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of 319.26 g/mol, it features an isoxazole ring and a difluorophenyl substituent, which are crucial for its biological interactions. The presence of the difluorophenyl group enhances lipophilicity and binding affinity to biological targets, potentially influencing its pharmacological properties .

The biological activity of this compound involves several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects .

- Receptor Modulation : It interacts with various receptors, potentially modulating signaling pathways that regulate cell proliferation and apoptosis.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human promyelocytic leukemia cells (HL-60), where it demonstrated notable cytotoxic effects .

Biological Activity Data

Recent research has highlighted the compound's diverse biological activities. Below is a summary of key findings from various studies:

Case Studies

- Anticancer Efficacy : In a study evaluating the cytotoxic effects against colorectal cancer cell lines, this compound exhibited a significantly lower IC50 compared to standard chemotherapeutic agents like fluorouracil and cisplatin. This indicates a promising therapeutic window for treating resistant cancer types .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound can enhance HIF-2 dimerization, suggesting a role in hypoxia-related signaling pathways which are critical in tumor biology .

常见问题

Q. Which structural modifications enhance target selectivity while retaining potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。